molecular formula C8H10N4 B6274621 2-(2-azidoethyl)-6-methylpyridine CAS No. 1936583-06-0

2-(2-azidoethyl)-6-methylpyridine

Cat. No. B6274621
CAS RN: 1936583-06-0
M. Wt: 162.2
InChI Key:
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Description

2-(2-azidoethyl)-6-methylpyridine (2-AEMP) is an important organic compound that has been widely studied in recent years. It is a derivative of pyridine, a heterocyclic aromatic compound that is known for its diverse applications in the chemical and pharmaceutical industries. 2-AEMP is a compound that has been studied for its potential use in a variety of scientific research applications, including drug delivery, cancer therapy, and chemical synthesis.

Scientific Research Applications

2-(2-azidoethyl)-6-methylpyridine has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is its potential use as a drug delivery system. This compound has been found to be capable of selectively targeting cancer cells and delivering therapeutic agents to them. It has also been studied for its potential use in chemical synthesis, as it can be used as a reagent for the synthesis of other organic compounds.

Mechanism of Action

The exact mechanism of action of 2-(2-azidoethyl)-6-methylpyridine is not yet fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells, which triggers a cascade of biochemical reactions that leads to the desired effect. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the compound and the cell surface.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, and can also induce apoptosis in these cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been found to be capable of modulating the expression of certain genes that are involved in cell growth and development.

Advantages and Limitations for Lab Experiments

2-(2-azidoethyl)-6-methylpyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high selectivity and specificity for certain cell types. However, it also has some limitations. For example, it has a relatively short half-life in the body, which means that it must be administered frequently in order to maintain its therapeutic effects. In addition, it is not yet fully understood how the compound works, which makes it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for 2-(2-azidoethyl)-6-methylpyridine. These include further research into its mechanism of action, as well as its potential use in other scientific research applications. Additionally, there is a need for more research into the safety and efficacy of the compound for use in humans. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

2-(2-azidoethyl)-6-methylpyridine can be synthesized using a variety of methods. One of the most commonly used methods is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is often used for the synthesis of aryl amines, such as this compound, due to its high efficiency and selectivity. Other methods, such as the Ullmann reaction, can also be used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-azidoethyl)-6-methylpyridine involves the reaction of 2-bromo-6-methylpyridine with sodium azide in the presence of copper(I) iodide as a catalyst, followed by reduction of the resulting azide intermediate with lithium aluminum hydride.", "Starting Materials": [ "2-bromo-6-methylpyridine", "sodium azide", "copper(I) iodide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve 2-bromo-6-methylpyridine (1.0 equiv) and sodium azide (2.0 equiv) in DMF.", "Step 2: Add copper(I) iodide (10 mol%) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting azide intermediate in THF and add lithium aluminum hydride (2.0 equiv) slowly at 0°C.", "Step 6: Stir the reaction mixture at room temperature for 2 hours and quench with water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain 2-(2-azidoethyl)-6-methylpyridine as a colorless oil." ] }

CAS RN

1936583-06-0

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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